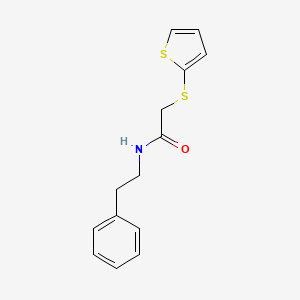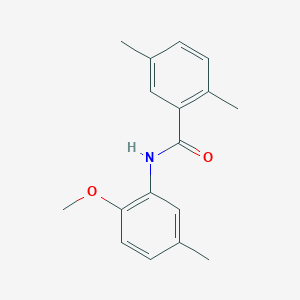![molecular formula C13H16ClN5OS B5878481 N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TATB is a white crystalline solid that belongs to the class of tetrazoles. It was first synthesized in 1983 by the US Army Research Laboratory as a potential explosive material. However, due to its high thermal stability and insensitivity to shock, it was later found to be unsuitable for use as an explosive. Instead, TATB has become a popular choice for scientific research due to its unique properties.
作用机制
The mechanism of action of TATB is not fully understood. However, it is believed that TATB interacts with biological molecules, such as proteins and nucleic acids, through weak non-covalent interactions. This interaction can lead to changes in the conformation and function of the biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
TATB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TATB can inhibit the activity of enzymes, such as acetylcholinesterase and carbonic anhydrase. TATB has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that TATB can modulate the immune system and reduce inflammation.
实验室实验的优点和局限性
TATB has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. TATB is also relatively inexpensive compared to other compounds used in scientific research. However, TATB has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, TATB has limited commercial availability, which can make it difficult to obtain for some researchers.
未来方向
There are many potential future directions for research on TATB. One area of interest is the development of new materials based on TATB. Metal-organic frameworks and covalent organic frameworks have shown promise for use in gas storage, separation, and catalysis. Another area of interest is the use of TATB in the field of medicine. TATB has shown potential as an anti-cancer agent and as a modulator of the immune system. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
In conclusion, TATB is a unique compound that has gained significant attention in scientific research due to its potential applications. Its synthesis method is relatively simple, and it has been used in various fields of science, such as the development of new materials and the study of its potential use in medicine. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
合成方法
TATB can be synthesized by reacting tert-butyl thiol with 1-(2-chlorophenyl)-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and the product can be obtained in high yield. The synthesis of TATB is relatively simple and can be scaled up for industrial production.
科学研究应用
TATB has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. TATB has also been used as a ligand for the preparation of metal complexes with interesting properties. In addition, TATB has been investigated for its potential use in the field of medicine.
属性
IUPAC Name |
N-tert-butyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-13(2,3)15-11(20)8-21-12-16-17-18-19(12)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMIEOKKZDHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7183966 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

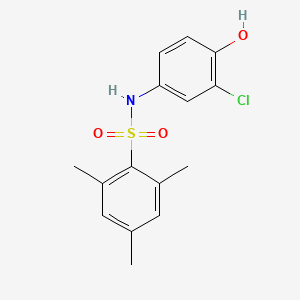
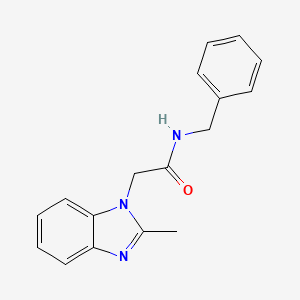

![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

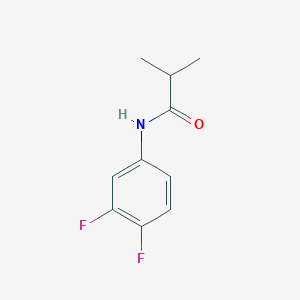
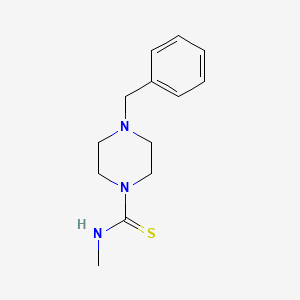
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
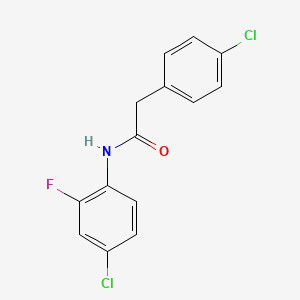
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
